molecular formula C22H18N4O3S B11162643 Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11162643
M. Wt: 418.5 g/mol
InChI Key: YQQLGHPTHOEFKV-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a quinoline core substituted with a pyridinyl group, a thiazole ring, and an ethyl acetate ester. This structure combines aromatic and heterocyclic moieties, which are often associated with biological activity, such as antimicrobial, anticancer, or enzyme-inhibitory properties. The compound’s synthesis typically involves coupling reactions between quinoline derivatives and thiazole intermediates, as exemplified by analogous procedures in the literature .

Properties

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2-[2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H18N4O3S/c1-2-29-20(27)11-14-13-30-22(24-14)26-21(28)16-12-19(18-9-5-6-10-23-18)25-17-8-4-3-7-15(16)17/h3-10,12-13H,2,11H2,1H3,(H,24,26,28)

InChI Key

YQQLGHPTHOEFKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 2-(pyridin-2-yl)quinoline-4-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. This intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline moiety to tetrahydroquinoline.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s quinoline and thiazole moieties allow it to bind to active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (quinoline, thiazole), substituents (carbonylamino groups, esters), and functional group modifications. Below is a detailed comparison:

Quinoline-Based Analogs

  • (2-(4-R-phenyl)quinolin-4-yl)(pyridin-2-yl)-methanone (YS-2): Synthesized via n-BuLi-mediated coupling of 2-bromopyridine with quinoline intermediates, YS-2 shares the quinoline-pyridine framework but lacks the thiazole-acetate ester. Yields for YS-2 (80–85%) are higher than those for pyrrole-substituted analogs (20–25%), highlighting the influence of substituent choice on reaction efficiency .
  • Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (3): This quinazolinone derivative includes a thioacetate group instead of a carbonylamino-thiazole moiety. Its synthesis involves anthranilic acid and thioglycolic acid derivatives, with subsequent hydrazide formation for further functionalization . Key Difference: The quinazolinone core (vs.

Thiazole-Acetate Ester Analogs

  • Ethyl (2-(2-Furoylamino)-1,3-thiazol-4-yl)acetate (C₁₂H₁₂N₂O₄S): This analog replaces the quinoline-pyridine carbonyl group with a furoylamino substituent. Its molecular weight (280.298 g/mol) is lower than the target compound’s, suggesting differences in lipophilicity . Key Difference: The furoyl group may confer enhanced metabolic susceptibility compared to the aromatic quinoline-pyridine system.
  • Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate (C₁₃H₁₄N₂O₄S₂): Featuring a sulfonamide linker, this compound has a higher molecular weight (326.385 g/mol) and distinct electronic properties due to the electron-withdrawing sulfonyl group. Such modifications are often employed to improve pharmacokinetic profiles . Key Difference: Sulfonamide groups enhance chemical stability and may influence target selectivity in enzyme inhibition.

Sulfonyl-Substituted Thiazoles

  • Ethyl [2-({[3-chloro-2-methylphenyl]sulfonyl}amino)-1,3-thiazol-4-yl]acetate: Synthesized from 3-chloro-2-methylbenzenesulfonyl chloride, this derivative demonstrates the versatility of sulfonamide-thiazole esters in drug discovery.
  • Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS 338794-40-4): The nitro group introduces strong electron-withdrawing effects, which could enhance reactivity in nucleophilic substitution reactions or alter binding affinities in biological systems .

Biological Activity

Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies and presenting findings in a structured format.

Structural Overview

The compound features a unique arrangement of functional groups, including a quinoline moiety, a pyridine ring, and a thiazole structure. This combination is thought to enhance its interaction with biological targets.

Component Description
Quinoline A bicyclic aromatic compound known for its biological activity, including antimalarial and anticancer properties.
Pyridine A nitrogen-containing heterocycle that contributes to the compound's ability to form hydrogen bonds and interact with proteins.
Thiazole A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anticancer activities.

Mechanisms of Biological Activity

  • DNA Intercalation : The quinoline and pyridine moieties may facilitate intercalation with DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes through competitive or non-competitive mechanisms, modifying their activity and influencing metabolic pathways.
  • Anti-proliferative Effects : Studies have shown that related compounds exhibit significant anti-proliferative activity against various cancer cell lines, suggesting potential therapeutic applications.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of compounds similar to this compound:

Compound Cell Line IC50 (µM) Reference
SA01HepG21.83
SA02HepG24.24
SorafenibHepG26.28

These results indicate that several derivatives display superior antiproliferative activity compared to established chemotherapeutics like Sorafenib.

In Silico Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound towards various targets:

Target Binding Affinity (kcal/mol) Notes
VEGFR2-9.5High stability in molecular dynamics simulations.
Other KinasesVariableSuggests selectivity towards certain pathways.

These findings support the hypothesis that this compound could serve as a lead structure for developing targeted therapies.

Case Studies

  • Anticancer Potential : In a study involving thiazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines, indicating potential for further development in oncology.
  • Antimicrobial Activity : Preliminary tests have shown that derivatives exhibit antimicrobial effects against various pathogens, suggesting a broader therapeutic application beyond oncology.

Q & A

Q. What statistical frameworks are optimal for dose-response studies in heterogeneous cell populations?

  • Methodology :
  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) using GraphPad Prism.
  • Bootstrap Analysis : Estimate 95% confidence intervals for EC₅₀ values .

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